Poldine methylsulfate

概要

説明

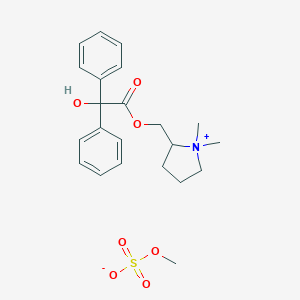

ポルドリンメチル硫酸塩は、分子式C₂₂H₂₉NO₇S 、分子量451.53 g/mol の第四級アンモニウム化合物です 。ムスカリン性アセチルコリン受容体拮抗薬として知られており、さまざまな治療用途に役立ちます .

2. 製法

合成経路と反応条件: ポルドリンメチル硫酸塩は、2-[(2-ヒドロキシ-2,2-ジフェニルアセチル)オキシ]メチル-1,1-ジメチルピロリジニウムとメチル硫酸との反応により合成できます 。この反応には、通常、以下の手順が含まれます。

ピロリジニウム中間体の生成: これは、2-ヒドロキシ-2,2-ジフェニル酢酸と1,1-ジメチルピロリジニウムの反応によるものです。

メチル化: 次に、中間体をメチル硫酸でメチル化してポルドリンメチル硫酸塩を生成します。

工業生産方法: ポルドリンメチル硫酸塩の工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスには、収率と純度を高くするために反応条件を厳密に管理することが含まれます。反応は、通常、製品の汚染や分解を防ぐために管理された環境で行われます .

準備方法

Synthetic Routes and Reaction Conditions: Poldine methylsulfate can be synthesized through the reaction of 2-[(2-hydroxy-2,2-diphenylacetyl)oxy]methyl-1,1-dimethylpyrrolidinium with methyl sulfate . The reaction typically involves the following steps:

Formation of the pyrrolidinium intermediate: This involves the reaction of 2-hydroxy-2,2-diphenylacetic acid with 1,1-dimethylpyrrolidinium.

Methylation: The intermediate is then methylated using methyl sulfate to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The reaction is typically carried out in a controlled environment to prevent contamination and degradation of the product .

化学反応の分析

反応の種類: ポルドリンメチル硫酸塩は、以下を含むさまざまな化学反応を起こします。

置換反応: 第四級アンモニウム基の存在により、求核置換反応に参加できます。

加水分解: ポルドリンメチル硫酸塩のエステル結合は、酸性または塩基性条件下で加水分解されます。

一般的な試薬と条件:

求核置換: 一般的な試薬には、ハロゲン化物、チオール、アミンなどの求核剤が含まれます。

加水分解: 酸性または塩基性条件を使用して、エステル結合を加水分解します。

生成される主な生成物:

置換反応: 生成物は、使用される求核剤によって異なります。たとえば、ハロゲン化物の求核剤との反応により、ハロゲン置換生成物が得られます。

4. 科学研究の用途

ポルドリンメチル硫酸塩は、以下を含む科学研究で幅広い用途があります。

化学: さまざまな有機合成反応における試薬として使用されます。

生物学: ムスカリン性アセチルコリン受容体を含む研究で使用されています。

医学: 抗コリン作用のため、特に消化器系の疾患の治療における治療薬として使用されています。

産業: 医薬品製品の製剤に適用されます

科学的研究の応用

Chemical Properties and Mechanism of Action

Poldine methylsulfate acts as a muscarinic acetylcholine receptor antagonist , blocking the action of acetylcholine at these receptors. This antagonistic action influences several physiological processes, making it valuable in both research and clinical settings.

Key Mechanisms:

- Target Receptors : Primarily affects muscarinic acetylcholine receptors (CHRM).

- Biochemical Pathways : Involved in neuroactive ligand-receptor interactions and cholinergic synapses.

- Cellular Effects : Reduces secretion of gastric acid and affects gastrointestinal motility.

Scientific Research Applications

This compound has a broad range of applications in scientific research:

| Field | Application |

|---|---|

| Chemistry | Used as a reagent in various organic synthesis reactions. |

| Biology | Employed in studies involving muscarinic acetylcholine receptors to understand neurotransmission. |

| Medicine | Utilized as a therapeutic agent for gastrointestinal disorders, particularly to reduce gastric acid secretion. |

| Dermatology | Applied in iontophoresis treatments for hyperhidrosis (excessive sweating). |

| Pharmaceutical | Formulated in various medications due to its anticholinergic properties. |

Case Studies and Clinical Applications

- Gastrointestinal Disorders : this compound has been used effectively in the treatment of peptic ulcers by inhibiting gastric acid secretion. Studies indicate that it can provide significant relief from symptoms associated with these conditions by blocking the cholinergic stimulation of acid production .

- Iontophoresis in Hyperhidrosis : Clinical studies have demonstrated the efficacy of this compound when delivered via iontophoresis for treating palmoplantar hyperhidrosis. One observational study reported a 91% response rate among patients treated with this method, highlighting its effectiveness in reducing sweat production .

- Pharmaceutical Formulations : this compound is incorporated into various pharmaceutical products due to its ability to modify drug absorption and enhance therapeutic outcomes. Its role as an anticholinergic agent makes it a valuable component in formulations aimed at managing conditions like gastrointestinal disorders and excessive sweating .

作用機序

ポルドリンメチル硫酸塩は、ムスカリン性アセチルコリン受容体(CHRM)を拮抗することで効果を発揮します。この阻害により、アセチルコリンがこれらの受容体への結合を防ぎ、副交感神経系の活性を低下させます。主な分子標的は、平滑筋収縮や腺分泌などのさまざまな生理学的プロセスに関与するムスカリン性受容体です .

類似の化合物:

アトロピン: 別のムスカリン性アセチルコリン受容体拮抗薬ですが、構造と用途が異なります。

スコポラミン: アトロピンに似ており、抗コリン作用で知られています。しかし、薬物動態が異なります。

ポルドリンメチル硫酸塩の独自性: ポルドリンメチル硫酸塩は、独特の薬理学的特性をもたらす、その特有の構造のためにユニークです。アトロピンやスコポラミンとは異なり、ポルドリンメチル硫酸塩は第四級アンモニウム化合物であり、血液脳関門を通過する能力が制限されるため、中枢神経系の副作用が減少します .

類似化合物との比較

Atropine: Another muscarinic acetylcholine receptor antagonist, but with a different structure and broader range of applications.

Scopolamine: Similar to atropine, used for its anticholinergic properties but with different pharmacokinetics.

Uniqueness of Poldine Methylsulfate: this compound is unique due to its specific structure, which confers distinct pharmacological properties. Unlike atropine and scopolamine, this compound is a quaternary ammonium compound, which limits its ability to cross the blood-brain barrier, thereby reducing central nervous system side effects .

生物活性

Poldine methylsulfate, a quaternary ammonium compound, is primarily known for its antimuscarinic properties. This article delves into its biological activity, mechanisms, therapeutic applications, and relevant research findings.

- Chemical Formula : C22H29NO7S

- Molecular Weight : 429.54 g/mol

- CAS Number : 596-50-9

- IUPAC Name : 2-{[(2-hydroxy-2,2-diphenylacetyl)oxy]methyl}-1,1-dimethylpyrrolidin-1-ium

This compound acts as an antimuscarinic agent , selectively inhibiting the action of acetylcholine on muscarinic receptors. This inhibition leads to various physiological effects, including:

- Reduction in gastric secretion : By blocking muscarinic receptors in the gastric mucosa, poldine decreases acid secretion, making it useful in treating conditions like peptic ulcers .

- Increased gastrointestinal motility : It has been observed to influence gastrointestinal motility positively by modulating cholinergic activity .

Biological Activity Overview

The biological activity of this compound can be summarized in the following table:

Clinical Applications

- Peptic Ulcer Treatment : A study indicated that this compound effectively reduces gastric acid secretion in patients with peptic ulcers. The compound's ability to block muscarinic receptors was pivotal in its therapeutic efficacy .

- Gastrointestinal Disorders : Research highlighted its role in managing gastrointestinal disorders by enhancing motility and reducing spasms associated with irritable bowel syndrome (IBS) .

- Pharmacokinetics : A spectrophotometric method for determining this compound levels in biological fluids demonstrated its pharmacokinetic properties, showing significant absorption and distribution within the body .

Toxicological Studies

Toxicological assessments have shown that while this compound is generally well-tolerated, potential side effects include:

- Dry mouth

- Blurred vision

- Tachycardia

These side effects are primarily due to its anticholinergic properties and necessitate careful monitoring during treatment .

特性

IUPAC Name |

(1,1-dimethylpyrrolidin-1-ium-2-yl)methyl 2-hydroxy-2,2-diphenylacetate;methyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26NO3.CH4O4S/c1-22(2)15-9-14-19(22)16-25-20(23)21(24,17-10-5-3-6-11-17)18-12-7-4-8-13-18;1-5-6(2,3)4/h3-8,10-13,19,24H,9,14-16H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQHAZEKGLAMVFA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCCC1COC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C.COS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29NO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80969686 | |

| Record name | 2-({[Hydroxy(diphenyl)acetyl]oxy}methyl)-1,1-dimethylpyrrolidin-1-ium methyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80969686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

545-80-2 | |

| Record name | Pyrrolidinium, 2-[[(2-hydroxy-2,2-diphenylacetyl)oxy]methyl]-1,1-dimethyl-, methyl sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=545-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poldine methylsulfate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000545802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-({[Hydroxy(diphenyl)acetyl]oxy}methyl)-1,1-dimethylpyrrolidin-1-ium methyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80969686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Poldine metilsulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.086 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POLDINE METHYLSULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/564C0W9848 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Poldine Methylsulfate in treating peptic ulcers?

A1: While the provided abstracts do not delve into the specific mechanism of action of this compound, they do highlight its use in treating peptic ulcers. [, , ] This suggests that this compound likely acts as an anticholinergic agent. Anticholinergics work by blocking the action of acetylcholine, a neurotransmitter that stimulates the production of stomach acid. By reducing stomach acid, this compound can help alleviate the symptoms of peptic ulcers and promote healing.

Q2: How can this compound be quantified in pharmaceutical preparations?

A2: A spectrophotometric method has been developed for the determination of this compound in pharmaceutical preparations. [] This method utilizes the ultraviolet absorbance of the compound in methanol solutions. To eliminate interference from other substances, a separation step involving the formation and subsequent regeneration of a reineckate derivative via ion-exchange chromatography is employed.

Q3: Has this compound been compared to other drugs for peptic ulcer treatment?

A3: Yes, research has been conducted comparing the effectiveness of this compound to other treatment options for peptic ulcers. One study involved a double-blind comparison of this compound with butabarbital sodium and propantheline bromide with phenobarbital. [, ] While the specific results of this study are not detailed in the abstract, the fact that such a comparison was conducted highlights the ongoing effort to understand the relative efficacy of different peptic ulcer treatments.

Q4: Are there any analytical methods to study the stability of this compound?

A4: The spectrophotometric method mentioned previously is not only valuable for quantifying this compound but also for investigating its hydrolytic degradation. [] By monitoring the changes in UV absorbance over time, researchers can gain insights into the stability of the compound under various conditions and potentially identify degradation products. This information is crucial for developing stable formulations and ensuring the drug's efficacy.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。